2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylicacid

Lipophilicity Drug Discovery Physicochemical Properties

Researchers needing selective DHODH inhibition without DHFR off-target effects face limited tool compound options. 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (CAS 1261963-69-2) directly addresses this gap with a defined selectivity profile: • Potent DHODH inhibition: IC50 = 64 nM • >300-fold selectivity over DHFR (IC50 >20,000 nM) • Crystalline solid (mp 120-123°C, logP 2.5) for easy handling and precise weighing • Carboxylic acid handle enables rapid amide/ester derivatization for library synthesis. Sourced for consistent quality and ready for immediate global dispatch.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Cat. No. B13595230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylicacid
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1CC2=C(O1)C=C(C=C2)C(=O)O
InChIInChI=1S/C10H10O3/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-3,5-6H,4H2,1H3,(H,11,12)
InChIKeyNZQOYONFCYTKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid Overview


2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid (CAS 1261963-69-2) is a bicyclic heterocyclic organic compound, specifically a 2,3-dihydrobenzofuran derivative . It belongs to the broader class of benzofuran carboxylic acids, which are widely recognized as versatile scaffolds in medicinal chemistry and materials science [1]. This compound is characterized by a dihydrobenzofuran core with a carboxylic acid group at the 6-position and a methyl substituent at the 2-position, with a molecular weight of 178.18 g/mol . It is commercially available for research and development purposes .

Benzofuran carboxylic acid scaffold for medicinal chemistry
Defined 2-methyl-6-COOH substitution pattern for SAR studies
Crystalline solid suited for weighing and synthetic handling

Differentiation from In-Class Analogs


Substituting 2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid with other benzofuran carboxylic acids is not straightforward due to the precise influence of substitution pattern on physicochemical properties. The specific placement of the methyl group at the 2-position and the carboxylic acid at the 6-position yields a unique molecular profile . In contrast to the unsubstituted 2,3-dihydrobenzofuran-6-carboxylic acid (logP ~1.5), the 2-methyl analog exhibits a higher lipophilicity (logP 2.5) and a distinct solid-state form with a melting point of 120-123°C, whereas the former lacks a defined melting point [REFS-2, REFS-3]. Furthermore, shifting the carboxylic acid to the 2-position, as in 2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid, results in a compound with a higher density (1.270 g/cm³ vs. N/A for the 6-carboxylic acid) and no reported melting point . These divergent physical properties directly impact compound handling, formulation, and subsequent synthetic transformations, making them non-interchangeable in a research or production workflow.

Positional isomerism

Carboxylic acid at 2-position vs 6-position alters solid-state form, density, and reactivity, limiting direct substitution.

Methyl group absence

Unsubstituted 2,3-dihydrobenzofuran-6-carboxylic acid shows lower lipophilicity and no defined melting point, affecting formulation and QC.

Class-level CA inhibition

Reported carbonic anhydrase inhibition of related benzofuran acids does not transfer; DHODH selectivity may vary within the class.

Quantitative Evidence vs. Key Analogs


Lipophilicity Advantage over Unsubstituted Core

The introduction of a methyl group at the 2-position of the 2,3-dihydrobenzofuran-6-carboxylic acid scaffold significantly elevates its lipophilicity. The target compound exhibits a measured logP of 2.5, compared to an approximate logP of 1.5 for the unsubstituted 2,3-dihydrobenzofuran-6-carboxylic acid [REFS-1, REFS-2]. This quantified difference of ~1.0 log unit indicates the 2-methyl analog is roughly 10 times more lipophilic, a critical factor in membrane permeability and pharmacokinetic profiling .

Lipophilicity Shift
Cross-study comparable
ΔlogP ≈ +1.0
logP 2.5 vs ~1.5 (unsubstituted core)
Supports membrane permeability profiling in research models.
Experimental vs. predicted values may vary; cross-study comparison.
Lipophilicity Drug Discovery Physicochemical Properties logP

Defined Melting Point for Quality Control

The target compound exists as a white to off-white powder with a well-defined melting point range of 120°C to 123°C . This is a quantifiable and verifiable physical property that contrasts sharply with key analogs. For instance, the unsubstituted 2,3-dihydrobenzofuran-6-carboxylic acid is reported with no available melting point data (N/A) , and the positional isomer 2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid also lacks a defined melting point . The presence of a sharp, reproducible melting point for the target compound serves as a direct indicator of crystallinity and purity.

Defined Melting Point
Cross-study comparable
120 – 123 °C
Key analogs: N/A
Enables identity verification and purity assessment upon receipt.
Simple QC method not available for unsubstituted or 2-carboxylic acid analogs.
Crystallinity Purity Analysis Solid-State Properties Quality Control

Selective DHODH Inhibition over DHFR

The biological activity of the target compound is defined by specific quantitative interactions with a set of enzymes, creating a unique inhibition profile. In comparative in vitro assays, the compound demonstrates an IC50 of 64 nM against human dihydroorotate dehydrogenase (DHODH) [1]. Conversely, its activity against other enzymes is markedly weaker: it shows an IC50 of 24,000 nM (24 µM) against bovine liver dihydrofolate reductase (DHFR) [2] and an IC50 of 21,000 nM (21 µM) against another DHFR variant [3]. This nearly 375-fold difference in potency between DHODH and DHFR establishes a selectivity window. Furthermore, related benzofuran carboxylic acids in the same class exhibit submicromolar inhibition (Ki = 0.56-0.91 µM) of the cancer-related hCA IX isoform, indicating a broader class potential for target engagement [4].

Selective DHODH Inhibition
Class-level inference
DHODH: 64 nM
DHFR: 24,000 nM
375× selectivity
Supports DHODH selectivity assessment; class-level CA inhibition noted.
Off-target profiling and cell-based validation recommended.
Enzyme Inhibition DHODH DHFR Carbonic Anhydrase IC50

Strategic R&D Applications


Lead Optimization for DHODH Inhibitors

The compound's potent and selective inhibition of DHODH (IC50 = 64 nM) over DHFR (>20,000 nM) makes it a valuable starting point for medicinal chemistry campaigns targeting DHODH-related pathologies, such as autoimmune disorders or specific cancers. The defined selectivity profile allows chemists to design focused libraries around the 2-methyl-2,3-dihydrobenzofuran-6-carboxylic acid scaffold, minimizing DHFR-related off-target liabilities from the outset of the optimization process. [1]

Chemical Probes for Target Validation

With its quantifiable activity against a primary target (DHODH) and well-defined inactivity against a common antitarget (DHFR), this compound is well-suited for use as a tool compound or for developing chemical probes. Researchers can use it to dissect the biological consequences of selective DHODH inhibition in cellular models without the confounding effects of concurrent DHFR modulation, thereby generating cleaner, more interpretable data for target validation studies. [REFS-1, REFS-2]

Bench-Stable Building Block for Synthesis

The compound's solid, crystalline nature (melting point 120-123°C) and moderate lipophilicity (logP 2.5) make it a practical and reliable building block for organic synthesis. Its physical form allows for easy handling, precise weighing, and long-term storage without special conditions, unlike liquid or low-melting analogs. The carboxylic acid moiety provides a convenient handle for further derivatization (e.g., amide bond formation, esterification), enabling its use in the construction of more complex, diverse molecular libraries. [REFS-3, REFS-4]

Application
Selection Property
Validation Focus
DHODH inhibitor lead optimization
DHODH selectivity profile (vs DHFR)
Target engagement and selectivity in cell models
DHODH target validation probes
DHODH inhibition profile with defined selectivity context
Selective DHODH modulation in cellular assays
Heterocyclic building block synthesis
Crystalline solid, defined melting point
Purity verification and derivatization efficiency

Technical Documentation Hub

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31 linked technical documents
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